3-(3-aminophenyl)-N-methylpropanamide

Description

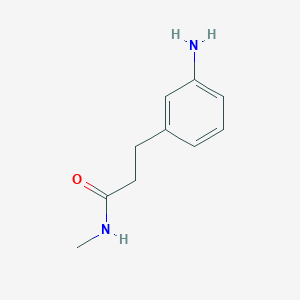

Structure

2D Structure

Properties

IUPAC Name |

3-(3-aminophenyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBPZATWDRHOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Targeting Neurological Pathways:

The compound's structure is particularly relevant for designing drugs that target neurological pathways. Its ability to interact with specific receptors makes it a candidate for developing treatments for neurological disorders .

Cancer Therapy:

Research indicates that this compound can selectively bind to the Folate Receptor Alpha (FolRa), which is often overexpressed in cancer cells. This interaction suggests potential applications in targeted cancer therapies, allowing for the delivery of cytotoxic agents directly to tumor cells .

Antidepressant Properties:

Similar compounds have shown promise in treating depression, indicating that this compound may have similar effects. Further studies are needed to explore its pharmacological profile in this context.

Biological Research

Mechanisms of Action:

Understanding the mechanisms by which this compound operates is crucial. Preliminary studies suggest it may disrupt cellular processes involved in cancer cell proliferation and survival, potentially inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity:

The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. This suggests a possible mechanism involving the inhibition of lipid biosynthesis in bacteria, which could lead to new therapeutic agents against infections.

Industrial Applications

Synthesis of Bioactive Molecules:

In industrial chemistry, this compound serves as an intermediate in the synthesis of bioactive molecules. Its functional groups allow for further modifications, enhancing its utility in producing pharmaceuticals and specialty chemicals .

Table 1: Anticancer Activity Profile

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 25 | Inhibition of cell proliferation |

| A549 | 30 | Induction of apoptosis |

Table 2: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 10 | 100 |

Case Studies and Research Findings

-

Cancer Therapeutics Development:

A study published in a peer-reviewed journal highlighted the efficacy of compounds similar to this compound against MCF7 breast cancer cells, demonstrating significant cytotoxic effects and suggesting pathways for further drug development . -

Antimicrobial Research:

Investigations into the antimicrobial properties of this compound revealed promising results against E. coli and S. aureus, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism by which 3-(3-Aminophenyl)-N-methylpropanamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanamides

a) N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

- Structure : Contains a 3-chlorophenethylamine moiety linked to a naproxen-derived propanamide.

- Key Differences: Substituents: Chlorine atom (electron-withdrawing) and methoxynaphthalene group (bulky aromatic). Synthesis: Reacts 2-(3-chlorophenyl)ethan-1-amine with naproxen .

b) N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)propanamide

- Structure : Combines a 3-chlorophenethyl group with ibuprofen’s core structure.

- Key Differences :

c) 3-(2-Aminophenyl)-N-methylpropanamide

- Structure: Amino group at the 2-position of the phenyl ring instead of the 3-position.

- Key Differences: Positional Isomerism: Altered binding affinity due to steric and electronic effects. Applications: Less commonly reported in neurological research compared to the 3-aminophenyl isomer .

N-Methylpropanamide Derivatives

a) 3-(Azepan-3-yl)-N-methylpropanamide

- Structure : Azepane (7-membered ring) substituent instead of phenyl.

- Key Differences :

b) 3-(3-Aminophenoxy)-N-ethylpropanamide

Halogenated and Fluorinated Analogues

a) N-(3-Chloro-4-fluorophenyl)-3-(hydroxyamino)-3-iminopropanamide

- Structure : Contains both chlorine and fluorine atoms on the phenyl ring.

- Applications: Studied for its iminopropanamide motif in chelator design .

Comparative Data Table

Key Findings and Research Implications

- Functionalization Potential: The 3-aminophenyl group in this compound allows versatile derivatization, making it superior for drug discovery compared to analogues with fixed substituents (e.g., chlorophenyl or azepane) .

- Solubility Enhancement: Salt forms (HCl) improve bioavailability, a critical advantage over non-ionic analogues like 3-(3-aminophenoxy)-N-ethylpropanamide .

- Biological Targeting : Chlorinated derivatives (e.g., ) exhibit distinct bioactivity profiles due to halogen interactions, whereas the target compound’s primary amine enables covalent targeting in neurological proteins .

Biological Activity

Overview

3-(3-Aminophenyl)-N-methylpropanamide, also known as a derivative of N-methylpropanamide, has garnered attention in biological research for its potential therapeutic applications. This compound exhibits various biological activities, including interactions with biological macromolecules, enzyme inhibition, and potential anticancer properties.

- Molecular Formula: C11H14N2O

- Molecular Weight: 190.25 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or modulator, affecting various biochemical pathways. The presence of the amine group allows for hydrogen bonding with target proteins, which can influence their activity and stability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against several cancer cell lines. For instance:

| Cell Line | IC50 (μM) | % Inhibition |

|---|---|---|

| MDA-MB-468 (Breast) | 5.2 | 84.83% |

| SK-MEL-5 (Melanoma) | 4.8 | 81.58% |

| T-47D (Breast) | 6.1 | 90.47% |

These results indicate a promising profile for further development as a therapeutic agent in oncology .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and metabolism. For example, it showed significant inhibition of human alkaline phosphatase (ALP), with an IC50 value of approximately 0.420 μM, suggesting its potential role in modulating tumor microenvironments .

Case Studies

- Study on Antiproliferative Effects : A comprehensive study assessed the antiproliferative activity of various derivatives, including this compound, against a panel of cancer cell lines. The findings revealed that this compound exhibited substantial growth inhibition across several types of cancers, highlighting its broad-spectrum activity .

- Mechanism-Based Approaches : Research focused on understanding the mechanism by which this compound exerts its biological effects. Molecular docking studies indicated strong binding affinity to target proteins involved in cancer pathways, suggesting a rational basis for its observed activities .

Comparative Analysis

When compared to similar compounds, such as other N-substituted amides and phenyl derivatives, this compound demonstrates unique reactivity due to its specific functional groups. This uniqueness may contribute to its distinct biological activity profile.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N,N-Dimethylacetamide | Amide | Moderate cytotoxicity |

| 4-Aminobenzoic acid | Aromatic amine | Anti-inflammatory |

| 3-(4-Hydroxyphenyl)-N-methylpropanamide | Hydroxy derivative | Anticancer potential |

Chemical Reactions Analysis

Reduction Reactions

The primary amino group undergoes selective reduction under catalytic hydrogenation conditions. For example, the nitro precursor N-methyl-3-(3-nitrophenyl)acrylamide is reduced using triethylsilane and 10% Pd/C in methanol at room temperature, yielding 3-(3-aminophenyl)-N-methylpropanamide with a 64% isolated yield .

| Reaction | Reagents/Conditions | Yield |

|---|---|---|

| Nitro to amine reduction | Pd/C (10%), triethylsilane, MeOH, 1 h | 64% |

Oxidation Reactions

The amino group is susceptible to oxidation, forming nitroso or nitro derivatives. For instance, treatment with H₂O₂ in acidic media generates intermediates useful in dye synthesis.

Acylation and Alkylation

The amino group reacts with acyl chlorides or alkyl halides:

-

Acylation : Reacts with acetyl chloride in dichloromethane (DCM) to form N-acetyl-3-(3-aminophenyl)-N-methylpropanamide.

-

Alkylation : Treatment with methyl iodide in the presence of a base produces N,N-dimethyl derivatives.

Cyclization Reactions

Under acidic conditions, the compound undergoes intramolecular cyclization. For example, heating with polyphosphoric acid (PPA) yields quinoline derivatives , which are valuable in medicinal chemistry.

| Product | Conditions | Application |

|---|---|---|

| Quinoline analog | PPA, 120°C, 4 h | Anticancer drug scaffolds |

Schiff Base Formation

The amino group condenses with aldehydes to form Schiff bases. Reaction with 3-formyl-6-methylchromone in acetonitrile at 80°C produces phosphinoyl-functionalized chromanones, which exhibit fluorescence properties .

| Aldehyde | Conditions | Product |

|---|---|---|

| 3-Formyl-6-methylchromone | MeCN, 80°C, MW | 3-(Butylamino)methylene chromanone |

Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts. For example, coupling with 4-(trifluoromethyl)phenylboronic acid generates biphenyl derivatives with enhanced bioactivity .

Mechanistic Insights

Preparation Methods

Starting Materials and Initial Functionalization

- Starting material: 3-nitrobenzaldehyde or 3-nitroaniline.

- The nitro group is initially present and serves as a precursor to the amino group.

- The aldehyde or aniline undergoes amidation with methylamine or methylpropionyl chloride derivatives to introduce the N-methylpropanamide moiety.

Amidation Reaction

- The aromatic amine or nitro-substituted aromatic compound reacts with methylpropionyl chloride or similar acyl chlorides.

- The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction.

- Reaction conditions are controlled to avoid hydrolysis of the acyl chloride and to maximize yield.

- Purification is performed via recrystallization or chromatographic techniques to isolate the amide intermediate.

Reduction of Nitro Group to Amino Group

- The nitro group is reduced to an amino group using either:

- Catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).

- Chemical reduction with agents like iron powder in acidic medium.

- Reduction is a critical step to obtain the free amino group on the phenyl ring, which is essential for the biological activity of the compound.

Alternative Synthetic Routes

- Some patents describe multi-step synthetic sequences involving nitrile intermediates, catalytic hydrogenation, and methylation steps to prepare related N-methylpropylamine derivatives, which can be adapted for this compound.

- Industrial scale synthesis may employ continuous flow reactors to improve reaction efficiency, control, and scalability, especially for reduction and amidation steps.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants | Conditions/Notes | Outcome |

|---|---|---|---|---|

| 1 | Amidation | 3-nitroaniline + methylpropionyl chloride | Base (pyridine or triethylamine), anhydrous, controlled temperature | Formation of N-(3-nitrophenyl)-N-methylpropanamide intermediate |

| 2 | Reduction | Nitro intermediate + H2 / Pd-C or Fe powder + acid | Catalytic hydrogenation or chemical reduction | Conversion of nitro group to amino group |

| 3 | Purification | Crystallization or chromatography | Standard purification techniques | Pure this compound |

Q & A

Q. How can researchers confirm the identity and purity of 3-(3-aminophenyl)-N-methylpropanamide?

- Methodological Answer : To confirm identity, use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the aromatic proton environment (3-aminophenyl group) and methylpropanamide backbone. Cross-reference with PubChem data for shifts .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase HPLC with UV detection at 254 nm.

- Mass Spectrometry (MS) : Confirm molecular weight (CHNO, MW 178.24) via ESI-MS .

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction can elucidate bond lengths and torsional angles .

Q. What are common synthetic routes for this compound?

- Methodological Answer : A typical synthesis involves:

- Step 1 : React 3-nitrobenzoic acid with methylamine to form 3-nitro-N-methylbenzamide.

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H, Pd/C) or sodium dithionite.

- Step 3 : Introduce the propanamide chain via alkylation or acylation. Optimize yields using continuous flow reactors for precise temperature control .

- Quality Control : Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the compound’s three-dimensional conformation analyzed?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to determine bond angles (e.g., C-N-C in the amide group) and planarity of the aromatic ring. Compare with analogs like N-(4-aminophenyl)-2-methylpropanamide for steric effects .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict conformational stability and compare with experimental data .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Modify Substituents : Syntize analogs with halogenated aryl groups (e.g., 3-chlorophenyl) or altered alkyl chains (e.g., butanamide derivatives) to assess impact on biological activity .

- Biological Assays : Test analogs for enzyme inhibition (e.g., kinases) or receptor binding (e.g., opioid/SSRI bifunctional ligands) using competitive binding assays .

- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What strategies resolve contradictions in reported biological activities of analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets from diverse sources (e.g., PubChem, patent literature) to identify outliers. For example, conflicting antimicrobial results may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) .

- Orthogonal Validation : Replicate key studies under standardized conditions (e.g., fixed pH, temperature) and use isogenic bacterial strains to control for genetic variability .

Q. How can researchers optimize reaction conditions for large-scale synthesis?

- Methodological Answer :

- Process Chemistry : Transition from batch to continuous flow reactors to enhance heat transfer and reduce side reactions (e.g., over-alkylation) .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic recycling (e.g., immobilized Pd nanoparticles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.